molecular formula C16H15NO B289849 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one

5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one

Cat. No. B289849
M. Wt: 237.3 g/mol
InChI Key: CXGOPWBYMXNTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, also known as THBIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THBIQ is a bicyclic compound that contains a pyrrole ring fused to a benzene ring and an isoquinoline ring.

Mechanism of Action

The mechanism of action of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is not fully understood. However, studies have shown that 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one exerts its biological activity by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotective activity, anti-inflammatory activity, and antioxidant activity. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several limitations, including its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the study of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, including the development of novel synthetic methods for 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the potential therapeutic applications of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one in other diseases, including diabetes and cardiovascular diseases, should be explored.

Synthesis Methods

5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one can be synthesized using various methods, including Pictet-Spengler reaction, Buchwald-Hartwig coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the reaction between an amino acid and an aldehyde or ketone, which results in the formation of a tetrahydro-β-carboline intermediate. Subsequent cyclization of the intermediate using a Lewis acid catalyst leads to the formation of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Buchwald-Hartwig coupling reaction involves the reaction between an aryl halide and an amine, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Suzuki-Miyaura cross-coupling reaction involves the reaction between an arylboronic acid and an aryl halide, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one.

Scientific Research Applications

5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to exhibit neuroprotective activity by preventing the formation of amyloid-beta plaques and tau protein tangles, which are the hallmarks of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

3,3a,10,11-tetrahydro-2H-naphtho[1,2-g]indolizin-1-one

InChI

InChI=1S/C16H15NO/c18-16-8-7-15-14-6-5-11-3-1-2-4-12(11)13(14)9-10-17(15)16/h1-6,15H,7-10H2

InChI Key

CXGOPWBYMXNTOM-UHFFFAOYSA-N

SMILES

C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.